(1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate, with the Chemical Abstracts Service number 1417563-67-7, is a complex organic compound belonging to the class of benzoate esters. Its molecular formula is , and it has a molecular weight of approximately 400.4 g/mol. This compound is characterized by a unique stereochemistry, indicated by the (1R) and (2R,3R,4R) designations, which suggest specific spatial arrangements of its atoms that are crucial for its biological activity and chemical properties.
This compound can be classified as a benzoate ester, which is formed from the reaction of benzoic acid with an alcohol. The presence of multiple functional groups, including hydroxy and methoxy groups, contributes to its classification within natural product chemistry. It may be sourced from various natural extracts or synthesized in laboratories for research purposes.
The synthesis of (1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate typically involves several key steps:
Technical details regarding specific reagents, conditions (temperature, solvent), and yields are often documented in synthetic organic chemistry literature but were not extensively detailed in available resources.
The molecular structure can be represented by its SMILES notation: COC1OC(C(C)OC(=O)c2ccccc2)C(OC(=O)c2ccccc2)C1(C)O. This notation illustrates the arrangement of atoms and bonds within the molecule:
The compound can participate in various chemical reactions due to its functional groups:
The technical details regarding reaction conditions (e.g., temperature, catalysts) were not specified in the sources but are critical for optimizing yields and selectivity.
The mechanism of action for (1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate is likely related to its interactions with biological targets:
Quantitative data on binding affinities or biological assays were not provided but would be essential for a comprehensive understanding.
While specific physical properties such as density and boiling point were not available, some general characteristics can be inferred:
Further studies would be needed to characterize these properties quantitatively.
(1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate has potential applications in various scientific fields:
Research into specific applications is ongoing, and further exploration could unveil additional uses based on its chemical properties.
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8